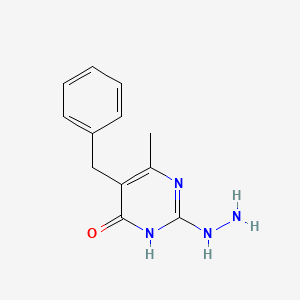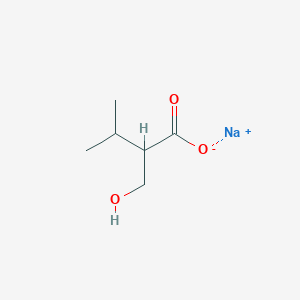![molecular formula C12H12F4N2O B1449573 2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 1550149-01-3](/img/structure/B1449573.png)
2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Overview
Description
“2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine”, also known as TFP, is a compound of interest in the field of scientific research due to its unique properties and potential applications. It is a small molecule with a molecular weight of 276.23 g/mol . The IUPAC name for this compound is 1-[(6-fluoro-2-pyridinyl)carbonyl]-3-(trifluoromethyl)piperidine .
Molecular Structure Analysis
The molecular formula of TFP is C12H12F4N2O . The InChI code, which provides a unique identifier for the molecule, is 1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 .Physical And Chemical Properties Analysis
TFP is an oil at room temperature . The storage temperature and shipping temperature are not specified in the retrieved sources.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- 2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine and its derivatives are pivotal in the field of medicinal chemistry, particularly in cancer research. For instance, compounds structurally similar to it have shown to inhibit Aurora A kinase, suggesting potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006). Moreover, derivatives of 6-Fluorobenzo[b]pyran, closely related to the chemical , have demonstrated anti-lung cancer activity (A. G. Hammam et al., 2005).
Agricultural Chemistry
- In agricultural chemistry, derivatives of this compound, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are extensively used in pesticide synthesis. A review has focused on synthesizing this compound, indicating its significant role in developing agrochemicals (Lu Xin-xin, 2006).
Organic Synthesis
- The compound and its related structures are instrumental in organic synthesis. For instance, the synthesis of fluorinated nitrogen heterocycles, such as 3-fluoro-2-methylene-pyrrolidine and -piperidine, has been achieved using a combination of gold-catalyzed hydroamination reaction and electrophilic trapping of intermediate cyclic enamine by Selectfluor (Antoine Simonneau et al., 2011). Furthermore, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine with a selectively removable protecting group showcases the compound's utility in creating complex molecules (T. Maruyama et al., 1999).
Neuropharmacology
- The compound's derivatives have also found applications in neuropharmacology. For example, the hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol, a key step in synthesizing Fluspirilen and Penfluridol, involves similar structures. These agents are part of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety (C. Botteghi et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-fluoropyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORAZQPXFAMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC(=CC=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
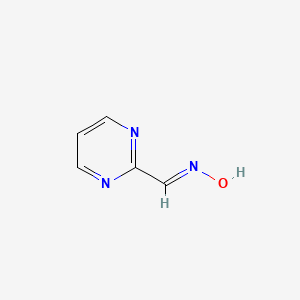
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
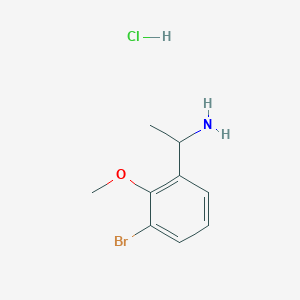


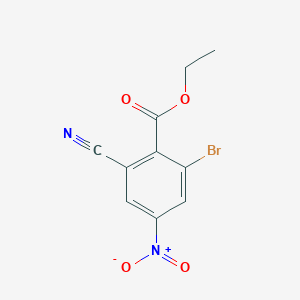
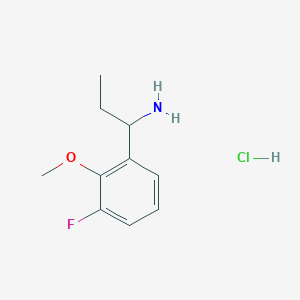

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
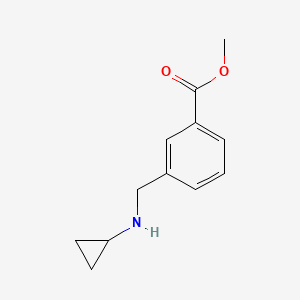
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
